6-Amino-5-nitropyrimidin-4-ol
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Overview
Description
“6-Amino-5-nitropyrimidin-4-ol” is a chemical compound with the molecular formula C4H4N4O3 . It has an average mass of 156.100 Da and a monoisotopic mass of 156.028336 Da .
Synthesis Analysis
The synthesis of pyrimidines, including “6-Amino-5-nitropyrimidin-4-ol”, involves various methods . For instance, one method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea in the presence of a catalytic amount of acetic acid under microwave irradiation conditions .
Chemical Reactions Analysis
Pyrimidines, including “6-Amino-5-nitropyrimidin-4-ol”, can undergo various chemical reactions . For example, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-5-nitropyrimidin-4-ol” include its molecular formula (C4H4N4O3), average mass (156.100 Da), and monoisotopic mass (156.028336 Da) .
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis Pathways : Research has shown that derivatives of 6-Amino-5-nitropyrimidin-4-ol, such as 2-amino-4,6-dichloro-5-nitropyrimidine, are key intermediates for preparing nitropyrimidines used as inactivators of DNA repairing proteins, highlighting their importance in medicinal chemistry (Lopez et al., 2009). An unusual aromatic substitution method was noted during its synthesis, indicating unique reactivity patterns that could be exploited for creating novel compounds.
- Molecular and Supramolecular Structures : Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, reveal their polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. This property is critical in designing compounds with desired physical and chemical behaviors (Quesada et al., 2004).
Chemical Properties and Reactions
- Reactivity and Ring Transformations : The compound 3-Methyl-5-nitropyrimidin-4(3H)-one, related to 6-Amino-5-nitropyrimidin-4-ol, demonstrates significant reactivity with carbonyl compounds, leading to various ring transformations. This reactivity is utilized to synthesize 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines, showcasing the compound's versatility in organic synthesis (Nishiwaki et al., 2003).
- Synthesis of Biologically Active Compounds : A specific application involves the synthesis of 4-alkylamino-6-arylamino-5-nitrosopyrimidines via intramolecular oxidation-reduction reactions. This process highlights the potential of 5-nitrosopyrimidines as scaffolds for creating biologically active molecules with potential pharmacological applications (JakubkienÄ et al., 2018).
Applications in Drug Discovery
- Cyclin-Dependent Kinase 2 Inhibitors : The efficient synthesis of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines from 6-amino-2-mercaptopyrimidin-4-ol has been developed for the evaluation as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy. This research underscores the compound's role in the discovery of new therapeutic agents (Marchetti et al., 2007).
Future Directions
properties
IUPAC Name |
4-amino-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOLJQIRPDJLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-nitropyrimidin-4-ol |
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